Spiro(naphthalene-1(2H),3'-pyrrolidine)-2',5'-dione, 3,4-dihydro-7-chloro-1'-(3-(diethylamino)propyl)-, hydrochloride
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Overview
Description
Spiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione, 3,4-dihydro-7-chloro-1’-(3-(diethylamino)propyl)-, hydrochloride is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione, 3,4-dihydro-7-chloro-1’-(3-(diethylamino)propyl)-, hydrochloride typically involves multi-step organic reactions. The process may start with the formation of the naphthalene and pyrrolidine rings, followed by the introduction of the spiro linkage. Chlorination and the addition of the diethylamino propyl group are subsequent steps. Common reagents include chlorinating agents, amines, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Spiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione, 3,4-dihydro-7-chloro-1’-(3-(diethylamino)propyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen or addition of hydrogen, typically using reducing agents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, Spiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione, 3,4-dihydro-7-chloro-1’-(3-(diethylamino)propyl)-, hydrochloride could be investigated for its pharmacological properties, including potential therapeutic effects and mechanisms of action.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Spiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione, 3,4-dihydro-7-chloro-1’-(3-(diethylamino)propyl)-, hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Spiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione
- 3,4-dihydro-7-chloro-1’-(3-(diethylamino)propyl)-pyrrolidine
- Naphthalene derivatives with spiro linkages
Uniqueness
What sets Spiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione, 3,4-dihydro-7-chloro-1’-(3-(diethylamino)propyl)-, hydrochloride apart is its specific combination of functional groups and spiro linkage, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
74247-13-5 |
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Molecular Formula |
C20H29ClN2O2 |
Molecular Weight |
364.9 g/mol |
IUPAC Name |
(4S)-1'-[(2S)-2-(diethylamino)propyl]spiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine]-2',5'-dione;hydrochloride |
InChI |
InChI=1S/C20H28N2O2.ClH/c1-4-21(5-2)15(3)14-22-18(23)13-20(19(22)24)12-8-10-16-9-6-7-11-17(16)20;/h6-7,9,11,15H,4-5,8,10,12-14H2,1-3H3;1H/t15-,20-;/m0./s1 |
InChI Key |
WQPHJWWAYRELRL-QNNMEKCMSA-N |
Isomeric SMILES |
CCN(CC)[C@@H](C)CN1C(=O)C[C@@]2(C1=O)CCCC3=CC=CC=C23.Cl |
Canonical SMILES |
CCN(CC)C(C)CN1C(=O)CC2(C1=O)CCCC3=CC=CC=C23.Cl |
Origin of Product |
United States |
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